molecular formula C13H18Br2O4 B1615018 Diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate CAS No. 55249-70-2

Diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate

Cat. No. B1615018
CAS RN: 55249-70-2
M. Wt: 398.09 g/mol
InChI Key: XAMKLIDFYSWIFP-UHFFFAOYSA-N
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Description

Diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate is a chemical compound with the molecular formula C₁₃H₁₈Br₂O₄ . It falls within the class of spiro compounds and contains two bromine atoms attached to a seven-membered spiro ring system. The ester groups at positions 2 and 6 contribute to its carboxylate functionality .

Scientific Research Applications

Nuclear Magnetic Resonance Studies

Diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate has been studied for its nuclear magnetic resonance (NMR) spectra. The analysis of its 1H-NMR spectra in different solvents revealed insights into the puckering of the cyclobutane rings. These studies help in understanding the conformational aspects of the compound, which is crucial in fields like organic chemistry and material science (Hoog, Hulshof, & Luotenburg, 1974).

Stereochemistry and Circular Dichroism

Research has been conducted on analogs of the compound to understand their stereochemistry. For example, 2,6-dimethylspiro[3.3]heptane-2,6-dicarboxylic acid, an analog, was studied using circular dichroism to determine its absolute stereochemistry. These studies are vital for developing pharmaceuticals and complex organic compounds (Murai et al., 2000).

Synthetic Applications

The compound has been used in various synthetic applications. For instance, its derivative, diethyl 2,6-dioxoazulene-1,3-dicarboxylate, shows potential in synthetic chemistry, offering a pathway to new organic compounds (Morita & Takase, 1977). Additionally, 2,6-diazaspiro[3.3]heptanes, which can be derived from related compounds, are useful in palladium-catalyzed aryl amination reactions, indicating its applicability in complex organic synthesis and medicinal chemistry (Burkhard & Carreira, 2008).

Development of Novel Amino Acids

The structural analogs of Diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate have been used in the synthesis of novel amino acids. This research is significant for biochemistry and drug design, where structurally unique amino acids can lead to the development of new therapeutics (Radchenko, Grygorenko, & Komarov, 2010).

Chiral Probes and Stereochemistry

The compound and its analogs have been used as chiral probes for resolving the stereochemistry of other compounds. This is crucial in the development of drugs where stereochemistry can significantly affect the biological activity (Harada, Soutome, Murai, & Uda, 1993).

Biocatalysis and Chiral Building Blocks

Spiro[3.3]heptane derivatives, similar to diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate, have been utilized in biocatalysis. For instance, the desymmetrization of a prochiral compound through ketoreductase-mediated reduction has enabled access to enantiomers with high enantiomeric excess. These enantiomers have applications as building blocks in the synthesis of esters, amino acids, and amino alcohols (O'Dowd et al., 2022).

Coordination Chemistry and Transition Metal Complexes

Spirocyclic compounds related to diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate have been explored in coordination chemistry. They have been used as ligands to coordinate with transition metal centers, helping in the formation of novel metal complexes. Such research is essential in the fields of inorganic chemistry and material science, where these complexes can have various applications, including catalysis (Petrukhina, Henck, Li, Block, Jin, Zhang, & Clérac, 2005).

properties

IUPAC Name

diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Br2O4/c1-3-18-9(16)12(14)5-11(6-12)7-13(15,8-11)10(17)19-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMKLIDFYSWIFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2(C1)CC(C2)(C(=O)OCC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30311419
Record name diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate

CAS RN

55249-70-2
Record name NSC243145
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243145
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LA Hulshof, H Wynberg - Journal of the American Chemical …, 1974 - ACS Publications
Three syntheses of spiro [3.3] hepta-l, 5-diene (1) are described:(a) pyrolysis of spiro [3.3] heptane-2, 6-bis (trimethylammonium) hydroxide in a Hofmann elimination,(b) heatingthe …
Number of citations: 18 pubs.acs.org
AJ De Hoog, LA Hulshof, J Luotenburg - Tetrahedron, 1974 - Elsevier
Analysis of the full splitting pattern of the 100 MHz 1 H-NMR spectra of diethyl - 2,6 -dibromospiro[3.3]heptane - 2,6 - dicarboxylate (3) in chloroform and benzene and the 220 MHz 1 H-…
Number of citations: 3 www.sciencedirect.com

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